1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone
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Overview
Description
Preparation Methods
The synthesis of 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated ketones under acidic conditions can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can disrupt downstream signaling pathways, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the propanone group, resulting in different chemical and biological properties.
1H-Pyrazolo[3,4-b]pyridine: Another related compound with a pyrazole ring fused to a pyridine ring, which exhibits distinct biological activities.
The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-2-one |
InChI |
InChI=1S/C10H10N2O/c1-7(13)5-8-6-12-10-9(8)3-2-4-11-10/h2-4,6H,5H2,1H3,(H,11,12) |
InChI Key |
RIOBQISTQYMXET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CNC2=C1C=CC=N2 |
Origin of Product |
United States |
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